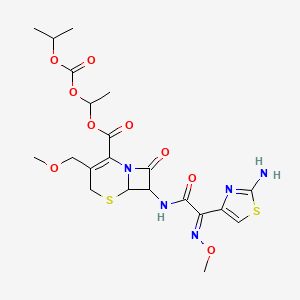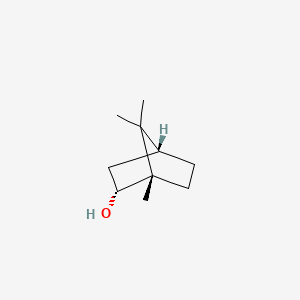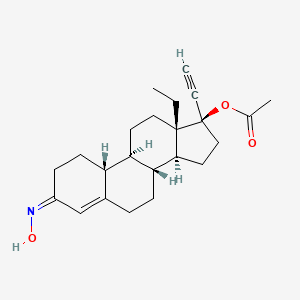
syn-Norgestimate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
syn-Norgestimate: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of 19-nortestosterone and is known for its high selectivity for progesterone receptors, with minimal androgenic activity . This compound is often combined with ethinylestradiol in oral contraceptives to prevent ovulation and manage acne vulgaris .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of syn-Norgestimate typically involves the reaction of a 3-oxosteroid precursor with hydroxylamine hydrochloride and a base. This reaction forms the oxime, which is then acetylated to produce this compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the purity and concentration of the compound .
Análisis De Reacciones Químicas
Types of Reactions: syn-Norgestimate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to convert oximes to amines or other reduced forms.
Substitution: Common in modifying the acetyl group or other substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substituent but may include nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or improved stability .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, syn-Norgestimate is used as a reference standard in analytical methods to develop and validate new pharmaceutical formulations .
Biology: In biological research, this compound is studied for its interactions with progesterone receptors and its effects on cellular processes .
Medicine: Medically, this compound is primarily used in contraceptives and hormone replacement therapy. It is also investigated for its potential in treating conditions like endometriosis and certain cancers .
Industry: In the pharmaceutical industry, this compound is a critical component in the production of various hormonal therapies. Its stability and efficacy make it a valuable compound for long-term treatments .
Mecanismo De Acción
syn-Norgestimate acts by binding to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and alter the endometrial lining, making it less suitable for implantation .
Comparación Con Compuestos Similares
Desogestrel: Another progestin with similar uses but different pharmacokinetic properties.
Gestodene: Known for its high potency and rapid onset of action.
Dienogest: Has antiandrogenic properties and is used in treating endometriosis.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological effects.
Uniqueness: syn-Norgestimate is unique due to its high selectivity for progesterone receptors and minimal androgenic activity. This makes it a preferred choice in hormonal contraceptives, as it reduces the risk of androgen-related side effects .
Propiedades
Número CAS |
107382-51-4 |
|---|---|
Fórmula molecular |
C23H31NO3 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1 |
Clave InChI |
KIQQMECNKUGGKA-NPUFKNHTSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34 |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


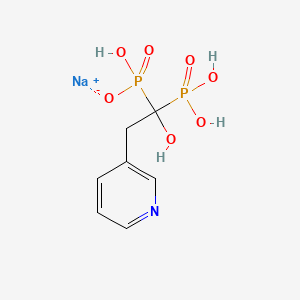
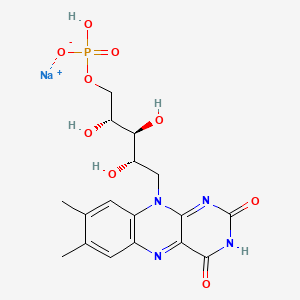
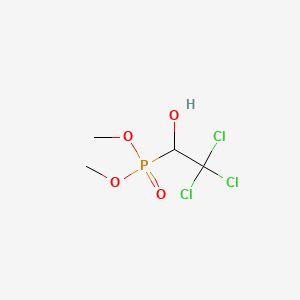
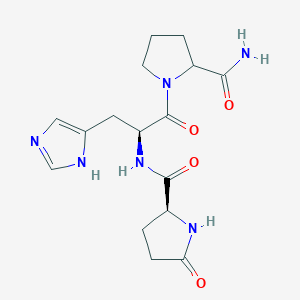

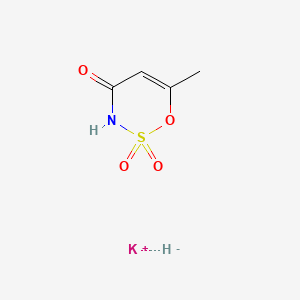




![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)

